molecular formula C9H12N4O B11907013 6H-Purin-6-one, 3,9-dihydro-9-butyl- CAS No. 5444-84-8

6H-Purin-6-one, 3,9-dihydro-9-butyl-

Cat. No.: B11907013
CAS No.: 5444-84-8
M. Wt: 192.22 g/mol
InChI Key: PYQRTVFFAKSPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Butyl-3H-purin-6(9H)-one: is a purine derivative, which is a class of compounds widely studied for their biological and chemical properties. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They play crucial roles in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-3H-purin-6(9H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with butylamine under basic conditions to replace the chlorine atom with a butyl group.

Industrial Production Methods

Industrial production methods for purine derivatives often involve multi-step synthesis processes, including purification and crystallization steps to ensure high purity of the final product. Specific conditions such as temperature, pressure, and solvents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Purine derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group on the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated purines, while substitution reactions can produce various alkylated or aminated derivatives.

Scientific Research Applications

Chemistry: : Purine derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.

Biology: : They are studied for their roles in cellular processes, including DNA and RNA synthesis, and as potential therapeutic agents.

Medicine: : Some purine derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties.

Industry: : Purine compounds are used in the manufacture of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 9-Butyl-3H-purin-6(9H)-one would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, affecting various biochemical pathways. For example, they may inhibit enzyme activity or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A well-known stimulant that is a methylated purine derivative.

Uniqueness

9-Butyl-3H-purin-6(9H)-one may have unique properties due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other purine derivatives.

Properties

CAS No.

5444-84-8

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

9-butyl-1H-purin-6-one

InChI

InChI=1S/C9H12N4O/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14)

InChI Key

PYQRTVFFAKSPAO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.